molecular formula C19H13ClFNO2 B12045462 Methyl 2-(4-chlorophenyl)-6-(4-fluorophenyl)pyridine-4-carboxylate

Methyl 2-(4-chlorophenyl)-6-(4-fluorophenyl)pyridine-4-carboxylate

Cat. No.: B12045462
M. Wt: 341.8 g/mol
InChI Key: FJKVODVXKSNHMD-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)-6-(4-fluorophenyl)pyridine-4-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of both chlorophenyl and fluorophenyl groups attached to a pyridine ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chlorophenyl)-6-(4-fluorophenyl)pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with 4-fluorobenzaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with ammonium acetate to yield the pyridine ring. The final step involves esterification with methanol to produce the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorophenyl)-6-(4-fluorophenyl)pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-chlorophenyl)-6-(4-fluorophenyl)pyridine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorophenyl)-6-(4-fluorophenyl)pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it could act as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorophenyl)-6-(4-bromophenyl)pyridine-4-carboxylate
  • Methyl 2-(4-chlorophenyl)-6-(4-methylphenyl)pyridine-4-carboxylate
  • Methyl 2-(4-chlorophenyl)-6-(4-nitrophenyl)pyridine-4-carboxylate

Uniqueness

Methyl 2-(4-chlorophenyl)-6-(4-fluorophenyl)pyridine-4-carboxylate is unique due to the presence of both chlorophenyl and fluorophenyl groups, which can impart distinct electronic and steric properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H13ClFNO2

Molecular Weight

341.8 g/mol

IUPAC Name

methyl 2-(4-chlorophenyl)-6-(4-fluorophenyl)pyridine-4-carboxylate

InChI

InChI=1S/C19H13ClFNO2/c1-24-19(23)14-10-17(12-2-6-15(20)7-3-12)22-18(11-14)13-4-8-16(21)9-5-13/h2-11H,1H3

InChI Key

FJKVODVXKSNHMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F

Origin of Product

United States

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